Pentylhydrazine

Description

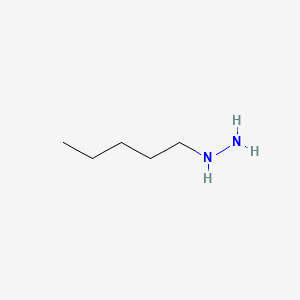

Pentylhydrazine (C₅H₁₃N₂H₂) is an aliphatic hydrazine derivative characterized by a five-carbon alkyl chain (pentyl group) attached to the hydrazine backbone (NH₂–NH–). This article synthesizes data from diverse sources to contextualize pentylhydrazine within the broader family of hydrazine derivatives, focusing on structural, synthetic, and functional comparisons.

Propriétés

IUPAC Name |

pentylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-2-3-4-5-7-6/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZACCLFRNQBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043837 | |

| Record name | Pentylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2656-71-5 | |

| Record name | N-Pentylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002656715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PENTYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX35HXL56X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentylhydrazine can be synthesized through several methods. One common approach involves the reaction of pentylamine with hydrazine hydrate under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, pentylhydrazine is produced using large-scale reactors where pentylamine and hydrazine hydrate are combined. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions and Radical Formation

Phenylhydrazine undergoes autoxidation in aqueous solutions, producing reactive intermediates and radicals:

-

Key intermediates : Superoxide (O₂⁻), hydrogen peroxide (H₂O₂), phenylhydrazyl radical (C₆H₅NHNH- ), phenyldiazene (C₆H₅N=NH), and benzenediazonium ion (C₆H₅N₂⁺) .

-

Mechanism : The reaction is autocatalytic and propagates via chain reactions. Superoxide dismutase (SOD) inhibits oxidation by scavenging O₂⁻, while catalase degrades H₂O₂ .

Table 1: Oxidation Products and Detection Methods

| Product | Detection Method | Role in Reaction |

|---|---|---|

| Superoxide (O₂⁻) | Nitroblue tetrazolium reduction | Chain propagator |

| Hydrogen peroxide | Catalase-mediated decomposition | Terminal oxidant |

| Benzenediazonium ion | UV absorbance at 280 nm | Intermediate (accelerates reaction) |

Reactions with Hemoglobin

Phenylhydrazine reacts with oxyhemoglobin, initiating oxidative denaturation:

-

Initial step : Two-electron transfer from phenylhydrazine to oxyhemoglobin, forming a transient complex distinct from methemoglobin or deoxyhemoglobin .

-

Outcome : Generates N-phenylprotoporphyrin via heme modification. σ-Phenyliron(III) porphyrins are critical intermediates .

Key Observations :

-

Superoxide dismutase and catalase mitigate side reactions but do not block the primary hemoglobin interaction .

-

Halogen substituents on phenylhydrazine alter reaction kinetics: ortho-substituents decrease reactivity, while meta/para-substituents enhance it .

Electrochemical Oxidation

At pyrolytic graphite electrodes, phenylhydrazine oxidizes via a 2-electron, 2-proton mechanism:

-

Primary reaction :

-

Products : Phenyldiimide (C₆H₅N=NH) hydrolyzes to benzene (C₆H₆) and nitrogen gas (N₂) .

Table 2: Electrochemical Parameters

| pH Range | Electron Transfer (n) | Key Product |

|---|---|---|

| 2.0–10.0 | 2 | Benzene |

Diazonium Salt Reduction

Phenylhydrazine is synthesized via:

Optimized Conditions :

Toxicological Reactions

Phenylhydrazine induces hemolytic anemia through:

-

Radical formation : Phenyl radicals (C₆H₅- ) and H₂O₂ cause oxidative damage to erythrocytes .

-

Genotoxicity : Reacts with DNA via organic radicals or formaldehyde-mediated methylation .

Table 3: Toxic Metabolites

| Metabolite | Biological Effect |

|---|---|

| Benzene | Carcinogenic |

| Superoxide anion | Lipid peroxidation |

| Phenyl radicals | DNA/protein adduct formation |

Reaction with Metal Ions

Applications De Recherche Scientifique

Pentylhydrazine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology: Pentylhydrazine is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials.

Mécanisme D'action

The mechanism of action of pentylhydrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The hydrazine moiety is known to form reactive intermediates that can modify cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Molecular Structure and Key Properties

Hydrazine derivatives differ primarily in their substituent groups, which significantly influence their physicochemical properties. Below is a comparative analysis:

Key Observations :

- Alkyl vs. Aryl Substituents : Aliphatic hydrazines (e.g., pentylhydrazine, methylhydrazine) exhibit lower solubility in water compared to aryl-substituted derivatives (e.g., phenylhydrazine) due to hydrophobic alkyl chains .

- Pharmacological Activity : Arylhydrazines like phenelzine show therapeutic relevance (e.g., MAO inhibition), whereas aliphatic derivatives are more commonly linked to industrial or toxicological profiles .

Reactivity Patterns

- Fragmentation : Arylhydrazines (e.g., DPPH derivatives) undergo photolytic/radiolytic fragmentation to yield low-molecular-weight nitro compounds .

- Catalytic Applications : Hydrazines serve as ligands in transition metal catalysis. For example, phosphine-alkene hydrazine derivatives enhance catalytic efficiency in cross-coupling reactions .

Pharmacological Activity

Toxicity and Carcinogenicity

- 1,2-Diphenylhydrazine: Classified as a carcinogen (ATSDR, 2020), with evidence of renal and hepatic toxicity in rodents .

- Methylhydrazine : Highly toxic; exposure linked to CNS damage and hemolysis .

- Pentylhydrazine : Predicted to have moderate toxicity due to its aliphatic chain, though specific data are lacking.

Activité Biologique

Pentylhydrazine, a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Pentylhydrazine

Pentylhydrazine is an organic compound characterized by the presence of a pentyl group attached to a hydrazine moiety. Hydrazines, including pentylhydrazine, are known for their ability to interact with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pentylhydrazine derivatives. For instance, compounds derived from hydrazine have shown significant antibacterial and antifungal activities. A study demonstrated that certain phenylhydrazine derivatives exhibited potent inhibitory effects against resistant strains of bacteria, including Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 4-cyanophenylhydrazine | 0.25 | Acinetobacter baumannii |

| N1-phenylhydrazine-1,2-bis(carbothioamide) | 12.79 | Various bacterial strains |

Antioxidant Properties

Pentylhydrazine and its derivatives have also been investigated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies suggest that hydrazine derivatives can scavenge free radicals effectively, thus providing protective effects against cellular damage .

The mechanisms through which pentylhydrazine exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Some hydrazines inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes. This inhibition can lead to reduced inflammation and associated symptoms .

- Induction of Apoptosis : Research indicates that pentylhydrazine may induce apoptosis in cancer cells, making it a candidate for anticancer therapies. The compound's ability to trigger programmed cell death has been observed in various cancer cell lines .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, pentylhydrazine derivatives were tested against multiple strains of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed selective toxicity toward pathogenic strains without adversely affecting normal flora .

Case Study 2: Toxicological Assessment

A toxicological study involving zebrafish embryos assessed the safety profile of pentylhydrazine. The study revealed dose-dependent effects on embryonic development, highlighting potential teratogenic risks associated with high concentrations of the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.